molecular formula C15H9N B11900130 Indeno[1,2,3-de]isoquinoline CAS No. 7148-92-7

Indeno[1,2,3-de]isoquinoline

Cat. No.: B11900130
CAS No.: 7148-92-7
M. Wt: 203.24 g/mol
InChI Key: AZEXTOPKZARAGZ-UHFFFAOYSA-N
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Description

Indeno[1,2,3-de]isoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₉N. It is a polycyclic aromatic compound that consists of a fused indene and isoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2,3-de]isoquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azafluoranthene with suitable reagents can yield this compound . Another approach involves the use of radical cascade reactions, which have been shown to be effective in constructing the isoquinoline core .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Indeno[1,2,3-de]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of indeno[1,2,3-de]isoquinoline, particularly in its role as a topoisomerase I inhibitor, involves the stabilization of the topoisomerase I-DNA cleavage complex. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The compound’s ability to selectively target cancer cells and its stability make it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: Indeno[1,2,3-de]isoquinoline is unique due to its specific ring fusion pattern and its ability to act as a topoisomerase I inhibitor. This sets it apart from other similar compounds, which may not exhibit the same level of biological activity or stability .

Properties

CAS No.

7148-92-7

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

3-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1(16),2,4,6,8,10,12,14-octaene

InChI

InChI=1S/C15H9N/c1-2-6-12-11(5-1)13-7-3-4-10-8-16-9-14(12)15(10)13/h1-9H

InChI Key

AZEXTOPKZARAGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CN=CC2=C43

Origin of Product

United States

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